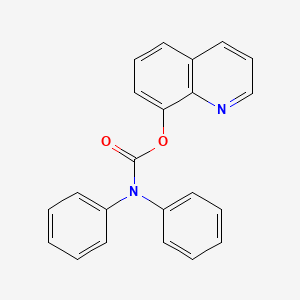![molecular formula C14H21NO3S B5565949 {4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)
{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol” is a complex organic molecule. It contains a 2-thienyl group, which is a five-membered aromatic ring containing four carbon atoms and a sulfur atom . The compound also includes a butanoyl group (a four-carbon chain ending with a carbonyl group), an oxazepan ring (a seven-membered ring containing one nitrogen and one oxygen atom), and a methanol group (a one-carbon alcohol).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic 2-thienyl group could impart some degree of planarity to the molecule, while the oxazepan ring could introduce some three-dimensionality . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the butanoyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The methanol group could potentially be deprotonated to form a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl and hydroxyl could increase its solubility in polar solvents . Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells Enhancement through Methanol Treatment
Methanol treatment has been shown to significantly enhance the efficiency of polymer solar cells. The treatment improves various properties such as built-in voltage, series resistance, charge-transport, charge extraction, and reduces charge recombination. This leads to an increase in open-circuit voltage, short-circuit current, and fill factor, enhancing the overall performance of the solar cells (Huiqiong Zhou et al., 2013).
Methanol in Hydrogen Generation and Bioproduction
Methanol has been explored as a hydrogen donor in reactions homogeneously catalyzed by ruthenium and rhodium complexes, particularly for the reduction of ketones to alcohols. This process also highlights methanol's role as a hydrogen source, emphasizing its potential in hydrogen generation technologies (T. Smith & P. Maitlis, 1985).
Methanol as a Sustainable Fuel
Studies have explored the use of methanol as a clean, alternative fuel source that could reduce reliance on fossil fuels and lower carbon dioxide emissions. For instance, methanol has been investigated for its application in combustion engines, including homogeneous charge compression ignition (HCCI) engines, where it could serve as an eco-friendly fuel option (Bang-quan He et al., 2014).
Methanol in Chemical Synthesis
Methanol serves as a versatile building block in chemical synthesis, enabling the production of complex molecules such as acetic acid, methyl tertiary butyl ether, and dimethyl ether. Its role in methanol-to-olefins processes and other chemical reactions highlights its significance in the chemical industry, offering pathways to sustainable chemical production from renewable resources (F. Dalena et al., 2018).
Zukünftige Richtungen
The potential applications of this compound would depend on its physical, chemical, and biological properties. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has interesting optical or electronic properties, it could be investigated for use in materials science .
Eigenschaften
IUPAC Name |
1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-4-thiophen-2-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c16-10-12-9-15(6-7-18-11-12)14(17)5-1-3-13-4-2-8-19-13/h2,4,8,12,16H,1,3,5-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDYKKLJVDYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CCCC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[4-(2-Thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)
![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)
![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)
![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)
![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)
![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)